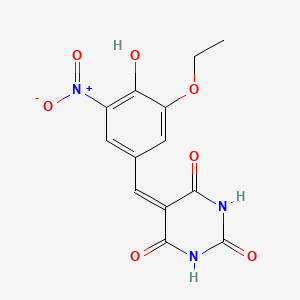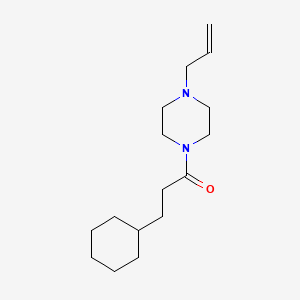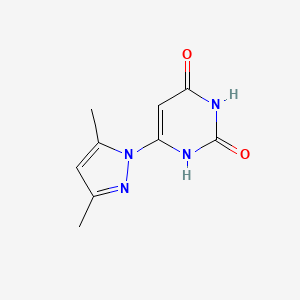![molecular formula C12H16N2OS2 B5499368 N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide, also known as DTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTAA is a derivative of acrylamide and has a unique molecular structure that makes it a promising candidate for further research.
Mécanisme D'action
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has a unique molecular structure that allows it to interact with various biological molecules. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can form covalent bonds with thiol groups in proteins, which can lead to changes in protein structure and function. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been shown to interact with DNA, leading to changes in DNA structure and function.
Biochemical and Physiological Effects:
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide also has some limitations, including its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide. One area of research is the development of new methods for the synthesis of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide and its derivatives. Another area of research is the investigation of the potential applications of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide in organic electronics and photodynamic therapy. Additionally, further research is needed to understand the mechanism of action of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide and its effects on biological molecules.
Méthodes De Synthèse
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can be synthesized using various methods, including the reaction of diethylamine with carbon disulfide followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde. Another method involves the reaction of 2-thiophenecarboxaldehyde with diethylamine followed by the reaction of the resulting product with carbon disulfide. Both methods result in the formation of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide as a yellow crystalline solid.
Applications De Recherche Scientifique
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Propriétés
IUPAC Name |
(E)-N-(diethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c1-3-14(4-2)12(16)13-11(15)8-7-10-6-5-9-17-10/h5-9H,3-4H2,1-2H3,(H,13,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGLLMYYGNXANB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C=CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)NC(=O)/C=C/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(diethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5499296.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)


![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)

![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)